

Introduction: The Significance of the 6-Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

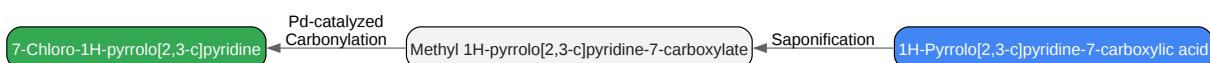
Compound of Interest

Compound Name: 1*H*-pyrrolo[2,3-*c*]pyridine-7-carboxylic acid

Cat. No.: B1525366

[Get Quote](#)

The 1*H*-pyrrolo[2,3-*c*]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#) Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding, modulation of physicochemical properties, and fine-tuning of target engagement.[\[3\]](#) Consequently, 6-azaindole derivatives have emerged as crucial components in a wide array of therapeutic agents, including kinase inhibitors for oncology and potential treatments for neurodegenerative diseases like Alzheimer's.[\[1\]](#)[\[2\]](#)


1*H*-Pyrrolo[2,3-*c*]pyridine-7-carboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other derivatizations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a robust and well-documented synthetic route to this valuable compound, intended for researchers, chemists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of **1*H*-pyrrolo[2,3-*c*]pyridine-7-carboxylic acid** can be logically approached through a two-step sequence from a commercially available precursor. The core strategy hinges on the introduction of the C7 carboxyl group onto a pre-formed 6-azaindole ring system.

A palladium-catalyzed carbonylation reaction is an efficient and widely used method for the formation of carbon-carbon bonds and the introduction of carbonyl groups.[4][5][6] This makes it an ideal choice for the conversion of an aryl halide to a carboxylic acid derivative. The most direct precursor is the corresponding 7-halo-6-azaindole. Specifically, 7-chloro-1H-pyrrolo[2,3-c]pyridine is an excellent starting material due to its commercial availability and suitable reactivity in cross-coupling reactions.[1]

The retrosynthetic pathway is as follows:

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a convergent and efficient route, leveraging well-established and scalable catalytic methods.

Primary Synthetic Route: From Halide to Carboxylic Acid

The primary and most direct synthesis involves a two-step process:

- Step 1: Palladium-catalyzed methoxycarbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine to yield methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate.
- Step 2: Saponification (hydrolysis) of the methyl ester to afford the final product, **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid**.

[Click to download full resolution via product page](#)

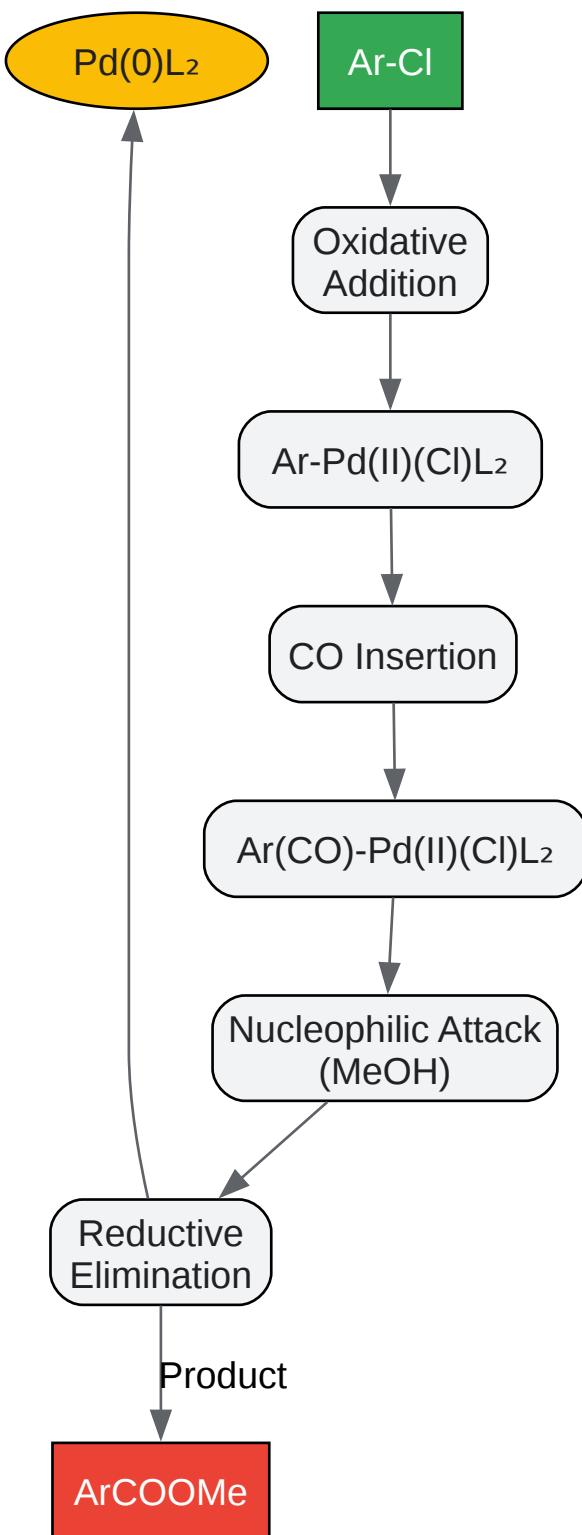
Caption: Overall synthetic workflow.

Part 1: Palladium-Catalyzed Methoxycarbonylation Experimental Protocol

Reaction: 7-chloro-1H-pyrrolo[2,3-c]pyridine + CO + MeOH → Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Reagent/Component	Molar Eq.	MW (g/mol)	Amount	Notes
7-Chloro-1H-pyrrolo[2,3-c]pyridine	1.0	152.58	(e.g., 1.0 g, 6.55 mmol)	Starting material
PdCl ₂ (dppf)·CH ₂ Cl ₂	0.05	816.64	(e.g., 267 mg, 0.328 mmol)	Catalyst
Triethylamine (Et ₃ N)	3.0	101.19	(e.g., 2.74 mL, 19.65 mmol)	Base
Methanol (MeOH)	-	32.04	(e.g., 15 mL)	Reagent & Solvent
Toluene	-	92.14	(e.g., 15 mL)	Solvent
Carbon Monoxide (CO)	Excess	28.01	(e.g., 50 bar)	C1 source

Procedure:


- To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (3.0 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex ($\text{PdCl}_2(\text{dppf}) \cdot \text{CH}_2\text{Cl}_2$, 0.05 eq).
- Evacuate the autoclave and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous methanol and anhydrous toluene via syringe.
- Seal the autoclave and purge with carbon monoxide gas several times.
- Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 50 bar).
- Heat the reaction mixture to 110 °C with vigorous stirring.
- Maintain the reaction at this temperature for 17-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
- Open the autoclave and concentrate the reaction mixture under reduced pressure to remove volatile materials.
- Purify the residue by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to afford methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate as a solid.

Causality and Experimental Insights

- The Catalyst System: The choice of a palladium catalyst is central to this transformation. Palladium(0) is the active catalytic species, which undergoes oxidative addition to the C-Cl bond. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ligand that stabilizes the Pd(0) species and facilitates both the oxidative addition and the subsequent reductive elimination steps, which can be challenging for electron-rich heteroaryl chlorides.^{[7][8]}

- Carbon Monoxide Pressure: High pressure of CO is often necessary to ensure a sufficient concentration of CO in the solution to favor the carbonylation pathway over competing side reactions and to maintain the stability of the catalyst. However, some modern catalytic systems are being developed to work at lower pressures.[4][7]
- Base and Solvent: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The solvent system of methanol/toluene is chosen to ensure the solubility of all reactants and to facilitate the reaction. Methanol also serves as the nucleophile for the formation of the methyl ester.

Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Safety Directive: Handling Carbon Monoxide

Carbon monoxide is a colorless, odorless, and highly toxic gas.[\[3\]](#)[\[9\]](#)[\[10\]](#) All operations involving CO must be conducted in a certified, high-performance fume hood.[\[11\]](#) A personal and an area CO detector with an audible alarm are mandatory.[\[9\]](#)[\[10\]](#) Personnel must be trained in the hazards of CO and emergency procedures.[\[9\]](#) Ensure that the high-pressure equipment is properly rated and maintained.

Part 2: Saponification to Carboxylic Acid

Experimental Protocol

Reaction: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate → **1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid**

Reagent/Component	Molar Eq.	MW (g/mol)	Amount	Notes
Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate	1.0	176.17	(e.g., 1.0 g, 5.68 mmol)	Starting material
Lithium Hydroxide (LiOH) or NaOH	2.0-3.0	23.95 (LiOH)	(e.g., 272 mg, 11.36 mmol)	Base
Water (H ₂ O)	-	18.02	(e.g., 10 mL)	Solvent
Methanol (MeOH) or THF	-	32.04	(e.g., 10 mL)	Co-solvent
1M HCl	As needed	36.46	-	For acidification

Procedure:

- Dissolve or suspend methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.
- Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.

- Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
- Upon completion, cool the reaction mixture in an ice bath.
- Carefully acidify the mixture to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
- Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to aid in drying.
- Dry the product under vacuum to yield **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid**.

Causality and Experimental Insights

- Choice of Base: LiOH and NaOH are common and effective bases for ester hydrolysis. LiOH is sometimes preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.[\[12\]](#)
- Solvent System: A co-solvent like methanol or THF is used to ensure the solubility of the ester starting material, allowing for a homogeneous reaction mixture and efficient hydrolysis.
- Acidification: The carboxylic acid product exists as its carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate the carboxylate, which causes the neutral, and typically less soluble, carboxylic acid to precipitate from the aqueous solution, allowing for easy isolation.

Characterization and Data Interpretation

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate:

- Molecular Formula: C₉H₈N₂O₂[\[13\]](#)

- Molecular Weight: 176.17 g/mol [13]
- Expected ^1H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.0 (br s, 1H, NH), ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.5 (t, 1H), ~7.0 (t, 1H), 3.9 (s, 3H, OCH₃).
- Expected ^{13}C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~148, ~145, ~130, ~128, ~120, ~118, ~115, ~105, ~52 (OCH₃).
- Expected MS (ESI+): m/z 177.1 [M+H]⁺.

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid:

- Molecular Formula: C₈H₆N₂O₂[14]
- Molecular Weight: 162.15 g/mol
- Expected ^1H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.0 (br s, 1H, COOH), ~12.0 (br s, 1H, NH), ~8.4 (d, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.9 (t, 1H).
- Expected ^{13}C NMR (101 MHz, DMSO-d₆) δ (ppm): ~168 (C=O), ~149, ~146, ~131, ~129, ~121, ~119, ~116, ~106.
- Expected MS (ESI+): m/z 163.1 [M+H]⁺.

Alternative Synthetic Strategies

While the described route is highly effective, other strategies for the synthesis of the 6-azaindole core exist and could be adapted. These include:

- Bartoli Indole Synthesis: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent and can be used to construct the pyrrole ring onto the pyridine core.[15]
- Fischer Indole Synthesis: The reaction of a pyridylhydrazine with an appropriate ketone or aldehyde can also be employed, though yields can be variable for azaindoles.
- Annulation from a Pyrrole Precursor: Building the pyridine ring onto a pre-existing pyrrole is another viable, albeit often more complex, approach.[16]

These alternative methods may be advantageous if specific substitution patterns are desired on the 6-azaindole core that are not readily accessible from the 7-chloro precursor.

Scalability and Process Considerations

The presented synthetic route is amenable to scale-up, which is a critical consideration for drug development.

- **Carbonylation:** While the use of high-pressure CO gas presents challenges on a large scale, modern chemical engineering has developed safe and efficient systems for such reactions. [7][9] The use of flow chemistry reactors can significantly improve safety and efficiency by minimizing the volume of pressurized gas at any given time.[7] Catalyst loading can often be reduced on a larger scale with careful optimization of reaction parameters.
- **Hydrolysis:** The saponification step is a classic and highly scalable reaction. The primary considerations for large-scale production are efficient mixing, temperature control during acidification, and handling of the solid product during filtration and drying.

Conclusion

The synthesis of **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid** is readily achievable through a robust and efficient two-step sequence starting from the commercially available 7-chloro-1H-pyrrolo[2,3-c]pyridine. The key transformation, a palladium-catalyzed methoxycarbonylation, leverages well-understood and powerful catalytic technology, while the final hydrolysis is a straightforward and high-yielding process. By understanding the rationale behind the choice of reagents and conditions, and by adhering to strict safety protocols, particularly concerning the use of carbon monoxide, researchers can reliably produce this valuable building block for application in medicinal chemistry and the development of novel therapeutics.

References

- Carbon Monoxide (CO): Assessing Health Hazards and Safety Strategies. (2024). Interscan. (URL: [\[Link\]](#))
- Carbon monoxide. (n.d.). Royal Society of Chemistry. (URL: [\[Link\]](#))
- Dunsford, J. J., & Miller, P. W. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
- Brennan, C. L., et al. (2020). Palladium-Catalyzed Carbonylation—A Reaction Come of Age.

- Hartwig, J. F., & Sevov, C. S. (2014). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC. (URL: [\[Link\]](#))
- Beller, M., & Zapf, A. (2001).
- Carbon Monoxide Poisoning. (n.d.).
- Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media.
- Beller, M., & Wu, X.-F. (2012). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.
- Carbon Monoxide. (n.d.). Journal of New Developments in Chemistry. (URL: [\[Link\]](#))
- Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
- **1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid.** (n.d.). PubChemLite. (URL: [\[Link\]](#))
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. (URL: [\[Link\]](#))
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. (URL: [\[Link\]](#))
- Zakrzewski, J., Yaseneva, P., et al. (2023). Scalable Palladium-Catalyzed C(sp³)–H Carbonylation of Alkylamines in Batch and Continuous Flow. Organic Process Research & Development. (URL: [\[Link\]](#))
- Gutmann, B., & Kappe, C. O. (2017). Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure. Chemistry – A European Journal. (URL: [\[Link\]](#))
- Beccalli, E. M., et al. (2007). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. (URL: [\[Link\]](#))
- NIST Mass Spectrometry Data Center. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. (URL: [\[Link\]](#))
- NIST Mass Spectrometry Data Center. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. (URL: [\[Link\]](#))
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [\[Link\]](#))
- Efimov, I., et al. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. (URL: [\[Link\]](#))
- Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis, University of Graz]. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - *Organic Chemistry Frontiers* (RSC Publishing) [pubs.rsc.org]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - *chemicalbook* [chemicalbook.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 7. Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 13. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | C9H8N2O2 | CID 68576910 - *PubChem* [pubchem.ncbi.nlm.nih.gov]
- 14. *PubChemLite* - 1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 15. jnas.nbuu.gov.ua [jnas.nbuu.gov.ua]
- 16. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - *Organic & Biomolecular Chemistry* (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [Introduction: The Significance of the 6-Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525366#synthesis-of-1h-pyrrolo-2-3-c-pyridine-7-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com